(E)-(4-(2-Nitrovinyl)phenyl)boronic acid
Overview
Description
- (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a boronic acid derivative with a nitrovinyl group attached to a phenyl ring.
- It is used in various chemical and biological applications due to its unique properties.
Synthesis Analysis
- The synthesis of this compound involves the reaction of a boronic acid precursor with a nitroalkene, followed by purification and characterization.
Molecular Structure Analysis
- The molecular structure consists of a boron atom bonded to a phenyl ring and a nitrovinyl group.
- The boron atom forms a reversible covalent bond with cis-diol groups.
Chemical Reactions Analysis
- (E)-(4-(2-Nitrovinyl)phenyl)boronic acid can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
- It can also undergo reversible covalent interactions with cis-diol-containing molecules.
Physical And Chemical Properties Analysis
- (E)-(4-(2-Nitrovinyl)phenyl)boronic acid is a solid compound.
- It is soluble in organic solvents.
- Melting point, boiling point, and other physical properties can be found in relevant literature.
Scientific Research Applications
Optical Modulation in Nanotechnology
Phenyl boronic acids, including derivatives like (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, play a significant role in nanotechnology, particularly in optical modulation. These compounds have been utilized in conjugation with polyethylene glycol to disperse single-walled carbon nanotubes in aqueous solutions, leading to the quenching of near-infrared fluorescence in response to saccharide binding. This phenomenon is crucial for the development of nanoscale sensors and devices, demonstrating the capacity of phenyl boronic acids to influence the optical properties of carbon nanotubes systematically (Mu et al., 2012).
Fluorescent Probes in Chemical Biology
In the realm of chemical biology, (E)-(4-(2-Nitrovinyl)phenyl)boronic acid derivatives have been incorporated into fluorescent dyes, such as boron dipyrromethene (Bodipy) dyes, to create sensitive and specific probes. These probes are capable of detecting changes in their environment, making them valuable tools for biological imaging and the study of cellular processes. The structural modifications introduced by substituents like the nitro group on the phenyl ring of boronic acids significantly affect the fluorescent properties of these dyes, enabling the development of advanced imaging techniques (Ziessel et al., 2006).
Bioconjugation for Therapeutic Applications
Boronic acids, including (E)-(4-(2-Nitrovinyl)phenyl)boronic acid, have been explored for their potential in bioconjugation strategies. These compounds can form stable complexes with biomolecules, offering a versatile method for creating protein-protein conjugates and other bioconjugates. This property is particularly beneficial in the development of targeted drug delivery systems and the design of biomolecule-based therapeutics. The ability to perform sequential cross-coupling through nickel- and copper-catalyzed processes illustrates the multifaceted applications of boronic acids in therapeutic development (Miller et al., 2021).
Safety And Hazards
- (E)-(4-(2-Nitrovinyl)phenyl)boronic acid may cause skin and eye irritation.
- Proper handling and storage precautions are necessary.
Future Directions
- Further research could explore its applications in biosensors, drug delivery, and material science.
- Investigate novel boronic acid-based materials for improved performance.
properties
IUPAC Name |
[4-[(E)-2-nitroethenyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-6,11-12H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEGTAODWQPCOD-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420751 | |
Record name | {4-[(E)-2-Nitroethenyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-(2-Nitrovinyl)phenyl)boronic acid | |
CAS RN |
216394-04-6 | |
Record name | {4-[(E)-2-Nitroethenyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 216394-04-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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